molecular formula C24H22FN5O3 B12199717 C24H22FN5O3

C24H22FN5O3

Cat. No.: B12199717
M. Wt: 447.5 g/mol
InChI Key: MJJTTXVZXGEYOV-UHFFFAOYSA-N
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Description

. This compound is an insulin-degrading enzyme inhibitor that induces glucose intolerance . It has significant potential in various scientific research fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one involves multiple steps, including the formation of the triazole ring and the attachment of the fluorophenyl and hydroxyquinoline groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and chemical properties .

Scientific Research Applications

4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one: has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in inhibiting insulin-degrading enzyme and its potential effects on glucose metabolism.

    Medicine: Explored for its potential therapeutic applications in treating metabolic disorders and diabetes.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The compound exerts its effects by inhibiting the insulin-degrading enzyme, which plays a crucial role in regulating insulin levels and glucose metabolism. By inhibiting this enzyme, the compound can induce glucose intolerance and affect various metabolic pathways. The molecular targets include the active site of the insulin-degrading enzyme, where the compound binds and prevents the enzyme from degrading insulin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one The presence of the fluorophenyl group enhances its binding affinity and specificity compared to similar compounds .

Properties

Molecular Formula

C24H22FN5O3

Molecular Weight

447.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H22FN5O3/c25-16-8-6-15(7-9-16)13-27-23(31)18-12-19-22(28-20-5-1-2-10-29(20)24(19)32)30(21(18)26)14-17-4-3-11-33-17/h1-2,5-10,12,17,26H,3-4,11,13-14H2,(H,27,31)

InChI Key

MJJTTXVZXGEYOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

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